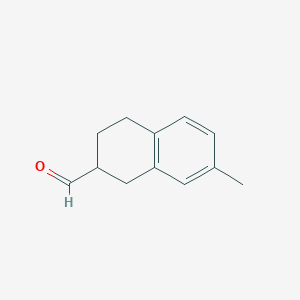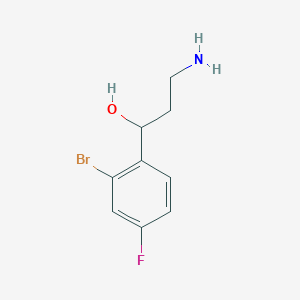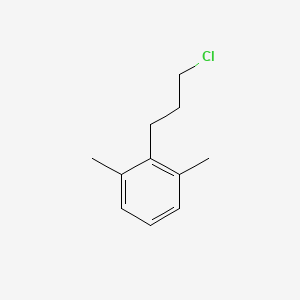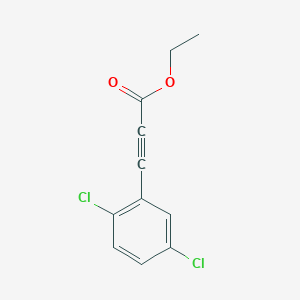
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O It is a derivative of tetrahydronaphthalene, characterized by the presence of a methyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 7-methyl-1,2,3,4-tetrahydronaphthalene to introduce the aldehyde group at the 2-position. This process often requires specific catalysts such as palladium on carbon (Pd/C) and controlled reaction conditions, including temperature and pressure adjustments .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for achieving high purity and yield in industrial settings .
化学反応の分析
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane dynamics and signaling pathways .
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: A parent compound without the methyl and aldehyde groups.
7-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group.
2-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with the methyl group at a different position.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H14O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2,4,6,8,10H,3,5,7H2,1H3 |
InChIキー |
QHKBHNIONMQOLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC(C2)C=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)

![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)




![{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
![1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one](/img/structure/B13161396.png)

![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)

